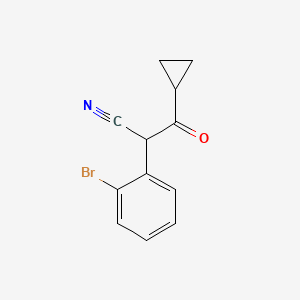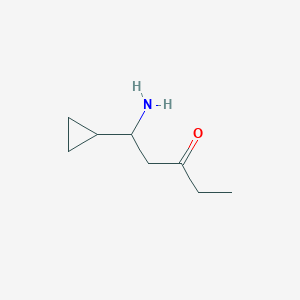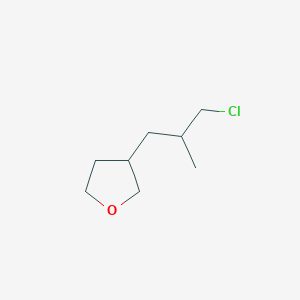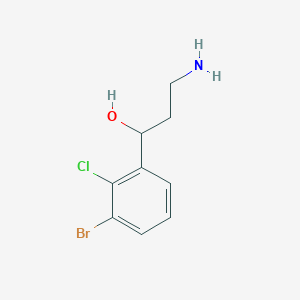
Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is an organic compound with the molecular formula C₉H₁₀F₂O₂ and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of a difluorocyclopentyl group attached to a prop-2-ynoate moiety, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate typically involves the reaction of 3,3-difluorocyclopentyl bromide with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is not fully understood. it is believed to interact with molecular targets such as enzymes, potentially inhibiting their activity. The difluorocyclopentyl group may play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(3,3-difluorocyclopentyl)propanoate: Similar structure but lacks the alkyne group.
Ethyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is unique due to the presence of both the difluorocyclopentyl group and the alkyne moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H10F2O2 |
|---|---|
Poids moléculaire |
188.17 g/mol |
Nom IUPAC |
methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate |
InChI |
InChI=1S/C9H10F2O2/c1-13-8(12)3-2-7-4-5-9(10,11)6-7/h7H,4-6H2,1H3 |
Clé InChI |
GAYVDHYSHQDPEE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CC1CCC(C1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


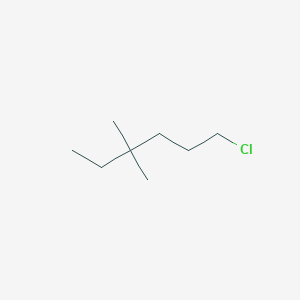
![2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13197057.png)
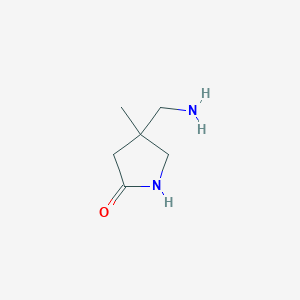
![1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B13197061.png)
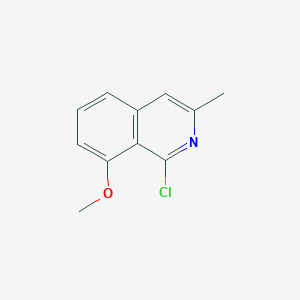
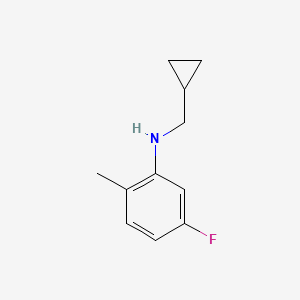
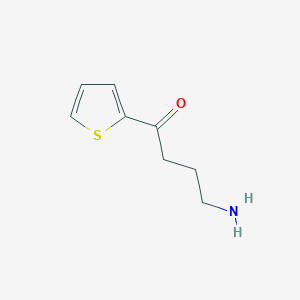
methanol](/img/structure/B13197082.png)
![5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13197089.png)
![3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13197104.png)
